2-chloro-N-(3-methoxypropyl)acetamide
Overview
Description
2-chloro-N-(3-methoxypropyl)acetamide is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 3-methoxypropyl group and a chlorine atom is attached to the alpha carbon. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(3-methoxypropyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with 3-methoxypropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCH2COCl+NH2CH2CH2OCH3→ClCH2CONHCH2CH2OCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium alkoxides or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted amides, thioamides, or ethers.
Hydrolysis: 3-methoxypropylamine and chloroacetic acid.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
2-chloro-N-(3-methoxypropyl)acetamide is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxypropyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-methoxybenzyl)acetamide
- 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
- 2-chloro-N-(hydroxymethyl)acetamide
Uniqueness
2-chloro-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chloroacetamide derivatives. The presence of the 3-methoxypropyl group enhances its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(3-methoxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-10-4-2-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAAHYQIUKDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368358 | |
Record name | 2-chloro-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-03-1 | |
Record name | 2-chloro-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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